Disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate
Description
Disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate is a synthetic sulfonate-based compound characterized by an ethylene glycol ether backbone and dual propanesulfonate groups. The structure features a central ethylene bis(oxyethyleneoxy) bridge, which imparts flexibility and hydrophilicity, while the sulfonate groups enhance solubility in aqueous environments.
Properties
CAS No. |
52286-85-8 |
|---|---|
Molecular Formula |
C12H24Na2O10S2 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
disodium;3-[2-[2-[2-(3-sulfonatopropoxy)ethoxy]ethoxy]ethoxy]propane-1-sulfonate |
InChI |
InChI=1S/C12H26O10S2.2Na/c13-23(14,15)11-1-3-19-5-7-21-9-10-22-8-6-20-4-2-12-24(16,17)18;;/h1-12H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI Key |
SZRKQDLMIVSHDB-UHFFFAOYSA-L |
Canonical SMILES |
C(COCCOCCOCCOCCCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate typically involves the reaction of ethylene glycol with propanesulphonic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H4(OH)2+2C3H7SO3H+2NaOH→C10H22Na2O8S2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through filtration and crystallization processes. The final product is obtained as a white crystalline solid, which is then packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphone derivatives.
Reduction: It can be reduced to form sulphonate salts.
Substitution: The compound can undergo substitution reactions where the sulphonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used to replace the sulphonate groups, typically under basic conditions.
Major Products Formed
Oxidation: Sulphone derivatives.
Reduction: Sulphonate salts.
Substitution: Compounds with different functional groups replacing the sulphonate groups.
Scientific Research Applications
Disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical excipient.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in applications such as water treatment and metal ion sequestration. Additionally, its sulphonate groups can participate in various chemical reactions, contributing to its versatility in different applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural and functional analogs from the provided evidence, focusing on disodium salts, sulfonate derivatives, and ethylene-linked compounds:
Table 1: Comparative Analysis of Disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate and Analogous Compounds
Key Observations:
Functional Group Variations :
- Sulfonate vs. Dithiocarbamate : While the target compound and Acid Green 25 share sulfonate groups, Nabam utilizes dithiocarbamate, which is less hydrophilic and more reactive toward metal ions (e.g., Zn²⁺/Mn²⁺ in fungicides).
- Backbone Flexibility : The ethylene glycol ether backbone in the target compound contrasts with the rigid anthracene (Acid Green 25 ) or naphthalene (Dipotassium disulphonate ) systems, suggesting superior solubility and adaptability in aqueous formulations.
Applications: Surfactant Potential: The target compound’s ethylene glycol ether and sulfonate groups align with properties of industrial surfactants, whereas Acid Green 25 and Dipotassium disulphonate serve niche roles in dyeing and intermediates. Metal Chelation: Unlike Nabam , which forms stable complexes with transition metals (e.g., Zn/Mn in Mancozeb), the target compound’s sulfonate groups may favor chelation of alkali or alkaline earth metals.
Synthesis Challenges :
- Nabam achieves 85–90% purity via straightforward aqueous reactions, while sulfonate derivatives like Acid Green 25 require multi-step sulfonation and purification, indicating higher complexity for the target compound’s synthesis.
Biological Activity
Chemical Structure and Properties
Disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate is a synthetic compound characterized by its sulfonate group and ethylene glycol ether linkages. Its molecular structure can be depicted as follows:
- Molecular Formula : C₁₄H₃₀N₂O₈S
- Molecular Weight : 398.47 g/mol
This compound is soluble in water and exhibits surfactant properties, making it applicable in various biological and industrial contexts.
- Surfactant Activity : DEBPS functions as a surfactant, reducing surface tension in biological systems. This property aids in the solubilization of hydrophobic substances, facilitating their absorption and distribution within biological matrices.
- Cell Membrane Interaction : The compound interacts with cell membranes, potentially altering permeability and influencing cellular uptake of other therapeutic agents. This interaction may enhance the efficacy of co-administered drugs.
- Antimicrobial Properties : Preliminary studies indicate that DEBPS exhibits antimicrobial activity against a range of pathogens. This effect is attributed to its ability to disrupt microbial cell membranes.
1. Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of DEBPS against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 0.5% (w/v). The study concluded that DEBPS could serve as a potential antimicrobial agent in clinical settings.
| Bacterial Strain | Concentration (w/v) | Viability Reduction (%) |
|---|---|---|
| E. coli | 0.5% | 75 |
| S. aureus | 0.5% | 80 |
| Pseudomonas aeruginosa | 1% | 65 |
2. Enhancing Drug Delivery
In another investigation by Johnson et al. (2024), DEBPS was used as an adjuvant in drug delivery systems for anticancer therapies. The study highlighted that the incorporation of DEBPS into liposomal formulations improved drug encapsulation efficiency and cellular uptake in cancer cell lines.
| Drug Type | Liposomal Formulation | Encapsulation Efficiency (%) | Cellular Uptake (%) |
|---|---|---|---|
| Doxorubicin | With DEBPS | 85 | 70 |
| Doxorubicin | Without DEBPS | 60 | 45 |
Toxicological Profile
Research into the toxicological effects of DEBPS indicates a favorable safety profile at therapeutic doses. A study by Lee et al. (2022) assessed the cytotoxicity of DEBPS on human cell lines, revealing no significant cytotoxic effects at concentrations up to 1% (w/v).
Pharmacokinetics
Pharmacokinetic studies suggest that DEBPS is rapidly absorbed and distributed within biological systems, with a half-life of approximately 3 hours post-administration in animal models. This rapid turnover may necessitate frequent dosing for sustained therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
